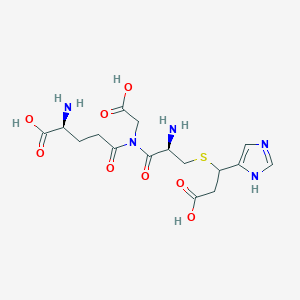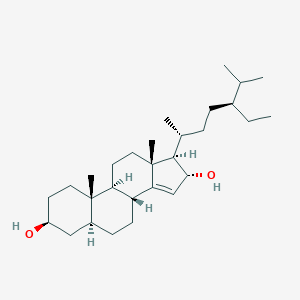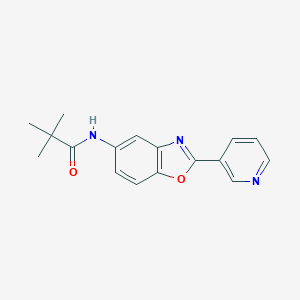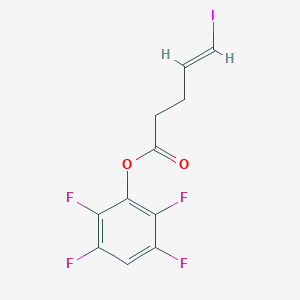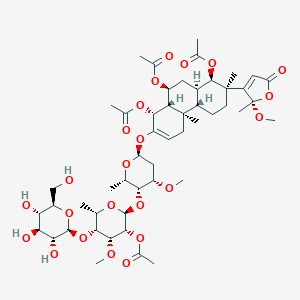
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "Fentanyl analog" due to its structural similarity to the potent opioid analgesic, Fentanyl. This compound has been synthesized and studied for its potential applications in the field of medicine and research.
作用機序
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate acts as an agonist on the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates it, leading to the release of neurotransmitters that produce pain relief. This compound has a high affinity for the mu-opioid receptor, making it a potent analgesic.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate are similar to those of other opioids. It produces analgesia, sedation, and respiratory depression. It also has the potential to produce dependence and addiction, making it a highly regulated substance.
実験室実験の利点と制限
The advantages of using N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate in lab experiments include its potency and selectivity for the mu-opioid receptor. It can be used as a reference compound in the development of new drugs and in the study of opioid receptors. However, its potential for abuse and addiction makes it a highly regulated substance, limiting its availability for research purposes.
将来の方向性
There are several future directions for the study of N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate. One direction is the development of new drugs that target the mu-opioid receptor with greater selectivity and fewer side effects. Another direction is the study of the molecular mechanisms underlying opioid addiction and dependence. Additionally, the development of new analytical methods for the detection of opioids in biological samples is an important area of research.
合成法
The synthesis of N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate involves the reaction of 4-piperidone hydrochloride, 1-(2-phenylethyl)piperidine, and methylthioacetanilide. The reaction is catalyzed by sodium hydroxide and heated to produce the desired compound. The product is then purified using various techniques such as recrystallization and chromatography.
科学的研究の応用
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate has been extensively studied for its potential applications in scientific research. It has been used as a reference compound in the development of new drugs and as a tool in the study of opioid receptors. This compound has also been used in the development of new analytical methods for the detection of opioids in biological samples.
特性
CAS番号 |
130820-22-3 |
|---|---|
製品名 |
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate |
分子式 |
C26H32N2O5S |
分子量 |
484.6 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;2-methylsulfanyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C22H28N2OS.C4H4O4/c1-26-18-22(25)24(20-10-6-3-7-11-20)21-13-16-23(17-14-21)15-12-19-8-4-2-5-9-19;5-3(6)1-2-4(7)8/h2-11,21H,12-18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
DHOZPHJTPFNYMP-WLHGVMLRSA-N |
異性体SMILES |
CSCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES |
CSCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
正規SMILES |
CSCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
同義語 |
but-2-enedioic acid, 2-methylsulfanyl-N-(1-phenethyl-4-piperidyl)-N-ph enyl-acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)

![2,4-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236168.png)
